molecular formula C29H34FN3O6S2 B1674016 Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)- CAS No. 215589-63-2

Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)-

Cat. No. B1674016
M. Wt: 603.7 g/mol
InChI Key: UFRBZRWETFGORO-UHFFFAOYSA-N
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Description

Urea derivatives are a class of organic compounds that contain a urea functional group, which consists of two amine groups (-NH2) and one carbonyl group (C=O) connected to a central carbon atom. They are widely used in medicinal chemistry due to their versatile biological activities.



Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine to form a urea. The specific synthesis route for your compound would depend on the availability and reactivity of the specific isocyanate and amine precursors.



Molecular Structure Analysis

The molecular structure of a urea derivative can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the compound’s molecular geometry, connectivity of atoms, and molecular weight.



Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions, including hydrolysis, condensation, and substitution reactions. The specific reactions that your compound can undergo would depend on its molecular structure and the reaction conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a urea derivative, such as its melting point, solubility, and stability, can be determined using various analytical techniques. These properties are important for understanding the compound’s behavior in different environments.


Safety And Hazards

The safety and hazards associated with a urea derivative would depend on its specific chemical structure. Some urea derivatives may be toxic or hazardous, while others may be relatively safe. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for research on urea derivatives could include the development of new synthesis methods, the discovery of new biological activities, and the design of more potent and selective derivatives.


properties

IUPAC Name

1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34FN3O6S2/c1-20-18-26(40(2,35)36)27(28(31-20)41(3,37)38)32-29(34)33(23-8-6-4-5-7-9-23)19-21-10-14-24(15-11-21)39-25-16-12-22(30)13-17-25/h10-18,23H,4-9,19H2,1-3H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRBZRWETFGORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)S(=O)(=O)C)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)-

CAS RN

215589-63-2
Record name FR-190809
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215589632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FR-190809
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8UW770Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)-
Reactant of Route 2
Reactant of Route 2
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)-
Reactant of Route 3
Reactant of Route 3
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)-
Reactant of Route 4
Reactant of Route 4
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)-
Reactant of Route 5
Reactant of Route 5
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)-
Reactant of Route 6
Reactant of Route 6
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl)-

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